N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE
CAS No.: 1448134-73-3
Cat. No.: VC4524667
Molecular Formula: C15H17NO2S
Molecular Weight: 275.37
* For research use only. Not for human or veterinary use.
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE - 1448134-73-3](/images/structure/VC4524667.png)
Specification
CAS No. | 1448134-73-3 |
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Molecular Formula | C15H17NO2S |
Molecular Weight | 275.37 |
IUPAC Name | N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)14(18-2)9-16-15(17)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) |
Standard InChI Key | FPMDNYKEQMFDRE-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thiophene ring substituted at the 3-position with a carboxamide group (–CONH–), which is further linked to a 2-methoxy-2-(2-methylphenyl)ethyl chain. Key structural attributes include:
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Thiophene core: A sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity in drug design .
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Methoxy group: The 2-methoxy substituent on the phenethyl chain influences electronic distribution and solubility .
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Methylphenyl group: The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially modulating receptor interactions .
The IUPAC name, N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide, reflects this arrangement, with the SMILES string COC(c1ccccc1C)CNC(=O)c1ccsc1
providing a precise topological representation .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular weight | 275.37 g/mol | |
Molecular formula | C₁₅H₁₇NO₂S | |
LogP (predicted) | ~2.8 (moderate lipophilicity) | |
Solubility | Limited aqueous solubility |
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, aligning with trends observed in thiophene carboxamides . Aqueous solubility remains unquantified but is likely low due to the hydrophobic phenethyl and thiophene moieties.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide typically involves a multi-step sequence:
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Thiophene-3-carboxylic acid activation: Conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂) .
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Amide coupling: Reaction with 2-methoxy-2-(2-methylphenyl)ethylamine in the presence of a base (e.g., triethylamine) .
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Purification: Chromatographic separation (e.g., silica gel column) to isolate the target compound .
Microwave-assisted synthesis has been employed for analogous thiophene carboxamides, reducing reaction times from hours to minutes . For example, 4-aminothiophene intermediates are often prepared via Gewald reactions, followed by functionalization at the 3-position .
Structural Analogues and SAR
Modifications to the core structure have been explored to enhance bioactivity:
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Phenyl ring substitution: Electron-withdrawing groups (e.g., –Cl) at the para position improve kinase inhibition .
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Methoxy positioning: Ortho-methoxy groups, as in this compound, favor COX-2 selectivity over COX-1.
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Thiophene oxidation: Introducing electron-withdrawing groups (e.g., –CN) at the 5-position mitigates metabolic degradation .
Biological Activity and Mechanistic Insights
Cyclooxygenase (COX) Inhibition
Structural analogs of this compound exhibit potent COX-2 inhibition, with IC₅₀ values comparable to celecoxib. The methoxy and methyl groups on the phenethyl chain are critical for isoform selectivity, as demonstrated in molecular docking studies . For instance, replacing the methoxy group with a hydroxyl (–OH) reduces COX-2 affinity by 40%.
Compound | Target | IC₅₀ (μM) | Cancer Model |
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CFI-400945 | VEGFR-2 | 0.01 | Colon cancer |
OSI-930 | Tubulin | 0.4 | Multiple myeloma |
Analogous thiophenes | VEGFR-2/Tubulin | 0.59–1.29 | Hepatocellular |
These analogues induce apoptosis via caspase-3 activation and G2/M cell cycle arrest, suggesting a similar mechanism for N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide .
Pharmacological Applications and Challenges
Oncology Drug Development
Dual VEGFR-2/tubulin inhibition offers a multitarget approach to circumvent drug resistance in cancers . Structural optimization could enhance potency; for example, introducing a sulfonamide group at the thiophene 5-position improves tubulin binding by 70%.
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
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Toxicity profiling: Evaluate hepatotoxicity and off-target effects in vitro.
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Structural diversification: Explore ureido and sulfonamide derivatives to amplify kinase inhibition .
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Combination therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent models.
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